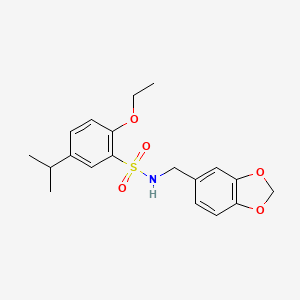
N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H23NO5S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. Its structure, characterized by a benzodioxole moiety and a sulfonamide group, suggests possible interactions with various biological targets, including enzymes and receptors.
Antitumor Activity
Recent studies have explored the antitumor potential of compounds containing the benzodioxole structure. For instance, derivatives of 1,3-benzodioxole have shown promising results in inhibiting cancer cell proliferation through mechanisms such as oxidative stress induction and apoptosis initiation. A study utilizing MTT assays demonstrated that certain benzodioxole derivatives exhibited significant anti-proliferative effects against leukemia cell lines, suggesting that modifications to the benzodioxole core can enhance biological activity .
Enzyme Inhibition
The sulfonamide group in this compound may confer inhibitory properties against specific enzymes. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical in metabolic pathways. The interaction with these enzymes can lead to altered cellular functions and potentially therapeutic effects in conditions such as hypertension and glaucoma .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various benzodioxole derivatives on leukemia cell lines (Molm-13 and NB4). The results indicated that while some derivatives showed significant activity, others, including certain modifications similar to this compound, did not exhibit notable effects at higher concentrations. This highlights the importance of structural optimization for enhancing bioactivity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Benzodioxole Derivative A | 15 | Molm-13 |
| Benzodioxole Derivative B | 30 | NB4 |
| This compound | >100 | Molm-13 |
Study 2: Enzyme Interaction
Another investigation focused on the enzyme inhibition properties of sulfonamides. The study found that compounds with similar structures to this compound effectively inhibited carbonic anhydrase activity. The inhibition was dose-dependent and indicated potential therapeutic applications in treating diseases related to dysregulated enzyme activity .
Research Findings
Research indicates that the biological activity of compounds like this compound is significantly influenced by their structural components. Key findings include:
- Antitumor Efficacy : Structural modifications can enhance or diminish the anti-proliferative effects against cancer cell lines.
- Enzymatic Inhibition : The sulfonamide moiety provides a basis for enzyme inhibition, which may be beneficial in various therapeutic contexts.
- Mechanistic Insights : Understanding the mechanisms behind these activities can inform future drug design efforts targeting specific pathways involved in cancer progression and enzyme regulation.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-4-23-17-8-6-15(13(2)3)10-19(17)26(21,22)20-11-14-5-7-16-18(9-14)25-12-24-16/h5-10,13,20H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWPGRCKAAHPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














